N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
333433-38-8
VCID:
VC0472722
InChI:
InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19)
SMILES:
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl
Molecular Formula:
C15H11ClN2OS
Molecular Weight:
302.8g/mol
N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
CAS No.: 333433-38-8
Main Products
VCID: VC0472722
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.8g/mol
CAS No. | 333433-38-8 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide |
Molecular Formula | C15H11ClN2OS |
Molecular Weight | 302.8g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide |
Standard InChI | InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Standard InChIKey | GWUVFYUAKFHSNW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
PubChem Compound | 708575 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume